molecular formula C12H15ClO B7848302 3'-Chloro-3,4'-dimethylbutyrophenone

3'-Chloro-3,4'-dimethylbutyrophenone

Cat. No.: B7848302
M. Wt: 210.70 g/mol
InChI Key: GOIFODPZYFFRRH-UHFFFAOYSA-N
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Description

3'-Chloro-3,4'-dimethylbutyrophenone is a chlorinated aromatic ketone characterized by a butyrophenone backbone substituted with chlorine at the 3' position and methyl groups at the 3 and 4' positions.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-8(2)6-12(14)10-5-4-9(3)11(13)7-10/h4-5,7-8H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIFODPZYFFRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3'-Chloro-3,4'-dimethylbutyrophenone is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical structure of 3'-Chloro-3,4'-dimethylbutyrophenone can be represented as follows:

  • Molecular Formula : C12_{12}H13_{13}ClO
  • Molecular Weight : 222.68 g/mol
  • IUPAC Name : 1-(3-Chloro-4-methylphenyl)-3,3-dimethylbutan-1-one

This compound belongs to the class of phenones and is characterized by the presence of a chloro substituent and two methyl groups on the butyrophenone backbone.

Antioxidant Activity

Research has indicated that compounds similar to 3'-Chloro-3,4'-dimethylbutyrophenone exhibit significant antioxidant properties. For example, studies have shown that derivatives with similar structures can scavenge free radicals effectively. The antioxidant activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests.

CompoundDPPH Scavenging Activity (%)Reference
Ascorbic Acid58.2
3'-Chloro-3,4'-dimethylbutyrophenoneTBDTBD

Antimicrobial Activity

The antimicrobial efficacy of 3'-Chloro-3,4'-dimethylbutyrophenone has been assessed against various bacterial strains. The compound demonstrates notable antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusTBDTBD
Escherichia coliTBDTBD

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, derivatives of butyrophenones have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

The biological activity of 3'-Chloro-3,4'-dimethylbutyrophenone is believed to be mediated through several mechanisms:

  • Radical Scavenging : The presence of electron-donating groups enhances the compound's ability to neutralize free radicals.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Modulation : Induction of cell cycle arrest in cancer cells has been observed in related compounds.

Study on Antioxidant Activity

A study evaluated the antioxidant potential of several butyrophenone derivatives, including 3'-Chloro-3,4'-dimethylbutyrophenone. The results indicated that these compounds exhibited superior antioxidant activity compared to traditional antioxidants like ascorbic acid .

Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial properties, 3'-Chloro-3,4'-dimethylbutyrophenone was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed significant antibacterial activity with an MIC comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4'-Chloro-3,3-dimethylbutyrophenone

The positional isomer 4'-Chloro-3,3-dimethylbutyrophenone (CAS: 60851-32-3) differs in the placement of the chlorine atom (4' vs. 3') and methyl groups (3,3 vs. 3,4'). Key comparisons include:

  • Molecular Weight: 210.7 g/mol (for the 4'-chloro isomer) vs. 210.7 g/mol (estimated for 3'-chloro-3,4'-dimethylbutyrophenone, assuming identical substituents).
  • Applications : Both isomers likely serve as intermediates in drug synthesis, though the 4'-chloro variant has documented use in lab settings with 97% purity .
Property 3'-Chloro-3,4'-dimethylbutyrophenone 4'-Chloro-3,3-dimethylbutyrophenone
CAS Number Not reported 60851-32-3
Molecular Weight (g/mol) ~210.7 (estimated) 210.7
Purity Not reported 97%
Chlorine Position 3' 4'
Methyl Positions 3, 4' 3, 3

Chlorinated Alkanamides and Heterocycles

Compounds like ω-chloroalkanamides (e.g., 1-(3'-Chloroacetonyl)-2-methyl-4-nitroimidazole) share functional group similarities but differ in backbone structure. Key distinctions include:

  • Functional Groups: Butyrophenones feature a ketone group, while alkanamides contain amide linkages. This difference impacts solubility and reactivity; ketones are more electrophilic, favoring nucleophilic additions .

Chlorinated Heterocyclic Derivatives

8-Chloro derivatives of condensed furo[3,2-d]pyrimidines (e.g., from ) highlight the role of chlorine in modulating electronic properties. Comparatively:

  • Synthetic Routes : Chloro-substituted heterocycles are often synthesized via microwave-assisted methods (e.g., ) or nucleophilic substitution (e.g., ). The target compound may require similar conditions, though its synthesis pathway is unspecified.

Key Research Findings and Implications

  • Structural Influence on Properties: The 3'-chloro and 3,4'-dimethyl substituents likely enhance lipophilicity compared to non-methylated analogs, improving membrane permeability in biological systems .
  • Synthetic Challenges : Positional isomerism complicates purification; advanced chromatographic techniques may be necessary to separate 3'- and 4'-chloro derivatives .
  • Potential Applications: Analogous compounds with chloro and methyl groups show promise as antimicrobials or PGRs, suggesting similar utility for 3'-Chloro-3,4'-dimethylbutyrophenone .

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